({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile
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Overview
Description
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- involves several steps. One common method includes the reaction of 4-(butylethylamino)benzaldehyde with malononitrile under basic conditions. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, methylene-: A simpler analog with different reactivity and applications.
Propanedinitrile, 2-[[4-(butylphenyl)amino]methylene]-: Another analog with variations in the substituent groups, leading to different chemical properties and uses.
Uniqueness
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
101365-91-7 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[[4-[butyl(ethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3/c1-3-5-10-19(4-2)16-8-6-14(7-9-16)11-15(12-17)13-18/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
MDIIUDREFLEXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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